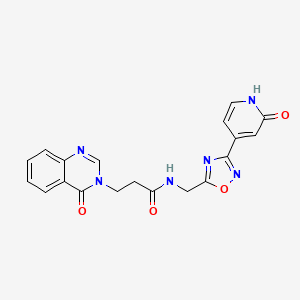

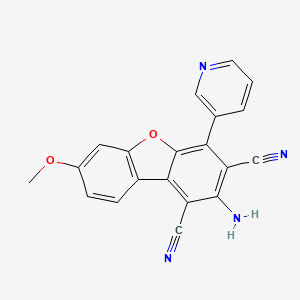

3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

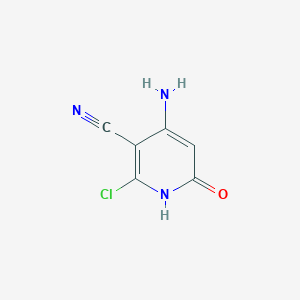

The compound “3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The benzodioxole moiety suggests the presence of a methylenedioxy functional group, which is a common feature in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit the characteristic planar structure of quinazolines, with the benzodioxole moiety introducing additional steric and electronic effects .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the benzodioxole moiety could influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Quinazolines are generally crystalline solids with high melting points .Scientific Research Applications

Organic Synthesis and Chemical Transformations

Studies have explored the reactivity of quinazoline derivatives in organic synthesis, revealing pathways to novel compounds. For instance, 3-aminoquinoline-2,4-diones react with thiourea or potassium thiocyanate to yield novel thioxo derivatives, demonstrating a molecular rearrangement process when substituted with a benzyl group at position 3, leading to C-debenzylation and formation of imidazoquinolinones (Mrkvička et al., 2010). Additionally, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine and isothiocyanic acid underlines the capacity for cyclization and molecular rearrangement, offering a pathway to new quinazoline skeletons (Klásek et al., 2020).

Catalysis and Green Chemistry

Research has highlighted the synthesis of quinazoline derivatives utilizing green chemistry principles. For example, a novel CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione in water as the solvent showcases an environmentally friendly approach, leveraging CO2 as a reactant for synthesizing key organic intermediates (Rasal & Yadav, 2016).

Mechanism of Action

Target of Action

The primary target of the compound 3-(1,3-Benzodioxole-5-ylmethyl)quinazoline-2,4(1H,3H)-dione is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the mammalian body.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its activity . This interaction could lead to changes in the production of nitric oxide, thereby influencing various biological processes.

Biochemical Pathways

The compound’s interaction with nitric oxide synthase could affect several biochemical pathways. Nitric oxide plays a role in various pathways, including vasodilation, immune defense, and neurotransmission. Any alteration in nitric oxide production could therefore have wide-ranging effects .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on how it alters the activity of nitric oxide synthase and the subsequent production of nitric oxide. Given nitric oxide’s role in various physiological processes, the effects could be wide-ranging .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-11-3-1-2-4-12(11)17-16(20)18(15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHWHVALNDQRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-ylmethyl)-1H-quinazoline-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)

![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)